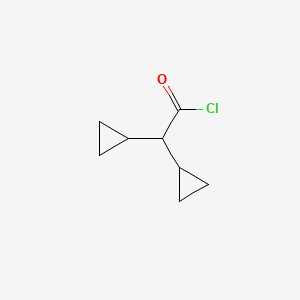

2,2-Dicyclopropylacetyl chloride

Description

Overview of Acyl Halide Reactivity in Advanced Organic Synthesis

Acyl chlorides are among the most reactive derivatives of carboxylic acids. wikipedia.orgqorganica.es This high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbon, making it highly susceptible to attack by nucleophiles. libretexts.orgchemistrystudent.com

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. chemistrystudent.com In this two-step mechanism, a nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen double bond and forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbon-oxygen double bond is reformed. savemyexams.com

This reactivity allows for the facile conversion of acyl chlorides into a variety of other functional groups, including:

Carboxylic acids: Through hydrolysis with water. wikipedia.orglibretexts.org

Esters: By reacting with alcohols. libretexts.orgsavemyexams.com

Amides: Through reaction with ammonia (B1221849) or primary and secondary amines. libretexts.orgsavemyexams.comlibretexts.org

Acid anhydrides: By reacting with a carboxylate salt. wikipedia.orglibretexts.org

Ketones: Via reaction with organocuprates. qorganica.es

The reactivity of acyl chlorides makes them indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and dyes. teachy.aiteachy.ai

The Cyclopropyl (B3062369) Group: Unique Structural and Electronic Features

The cyclopropyl group, a three-membered carbon ring, possesses distinct structural and electronic properties that set it apart from other alkyl groups. These features arise from the significant ring strain inherent in its structure. fiveable.me

The carbon-carbon-carbon bond angles in cyclopropane (B1198618) are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. libretexts.orgwikipedia.orglibretexts.org This deviation, known as angle strain or Baeyer strain, results in a substantial amount of ring strain, estimated to be around 28 kcal/mol. slideshare.netutexas.edupharmaguideline.com This high level of strain makes the C-C bonds in cyclopropane weaker and more reactive than those in acyclic alkanes. libretexts.orgutexas.edu Consequently, cyclopropane and its derivatives can undergo ring-opening reactions that are not observed in larger, less strained cycloalkanes. fiveable.mecutm.ac.in This strain-release-driven reactivity is a powerful tool in organic synthesis. nih.gov

The high reactivity of cyclopropanes is not solely due to the release of strain energy upon ring-opening. Electronic delocalization also plays a crucial role in lowering the energy of the transition state, further enhancing their reactivity compared to other strained rings like cyclobutane. acs.org

To accommodate the acute 60° bond angles, the carbon atoms in cyclopropane adopt a hybridization state that is different from the typical sp³ hybridization of alkanes. The bonding in cyclopropane can be described by two main models: the Coulson-Moffitt model and the Walsh model.

The Coulson-Moffitt model proposes that the carbon-carbon bonds are formed by the overlap of sp⁵ hybrid orbitals, resulting in "bent" or "banana" bonds where the electron density is concentrated outside the internuclear axis. wikipedia.orgresearchgate.netresearchgate.net This model also suggests that the carbon-hydrogen bonds have more s-character, being described as sp² hybridized. wikipedia.orgquora.comguidechem.comstackexchange.com

The Walsh model describes the bonding in terms of a combination of sp² hybridized orbitals and p-orbitals. bluffton.edubluffton.eduwikipedia.org This model suggests that the cyclopropyl group has some π-character, similar to a double bond, which can explain its ability to participate in conjugation with adjacent π-systems. bluffton.edustackexchange.com This π-like character allows the cyclopropyl group to act as a good electron donor through hyperconjugation, stabilizing adjacent carbocations. wikipedia.org

The presence of two cyclopropyl groups on the same carbon atom, as in the 2,2-dicyclopropyl arrangement, introduces specific steric and conformational properties. The cyclopropyl group itself is relatively small, but the geminal arrangement of two such groups creates significant steric bulk.

Recent studies have shown that the presence of a spiro-cyclopropane adjacent to a six-membered ring can surprisingly favor an axial conformation for substituents that would typically prefer an equatorial position. rsc.orgchemistryworld.com This "cyclopropyl effect" is attributed to a combination of increased torsional strain and hyperconjugative effects. rsc.org While not directly applicable to the acyclic 2,2-dicyclopropylacetyl chloride, this highlights the unique conformational influence of the cyclopropyl group.

In molecules containing a dicyclopropylmethyl group, the conformational preferences are influenced by the electronic interactions between the cyclopropyl rings and the rest of the molecule. Conformational analysis of molecules with geminal phenyl and cyclopropyl substituents has shown the existence of multiple minimum energy conformations. acs.org For a 2,2-dicyclopropyl system, the orientation of the two cyclopropyl rings relative to the acetyl chloride moiety will be a key determinant of its reactivity.

Significance of this compound as a Specialized Acyl Halide Building Block

The combination of the highly reactive acyl chloride functional group with the unique electronic and steric properties of the dicyclopropylmethyl moiety makes this compound a specialized and valuable building block in organic synthesis.

The acyl chloride group provides a reactive handle for a wide range of transformations, allowing for the introduction of the dicyclopropylacetyl unit into larger molecules. teachy.aiteachy.ai The dicyclopropylmethyl fragment, in turn, can impart specific properties to the target molecule. The cyclopropyl rings can influence the molecule's conformation, lipophilicity, and metabolic stability, which are important considerations in medicinal chemistry. fiveable.me Furthermore, the inherent strain of the cyclopropyl rings can be exploited in subsequent synthetic steps involving strain-release-driven reactions. nih.gov

The synthesis of acyl chlorides is typically achieved by treating the corresponding carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orgsavemyexams.comlibretexts.org More recently, methods utilizing 3,3-dichlorocyclopropenes have been developed for the rapid conversion of carboxylic acids to acyl chlorides under mild conditions. organic-chemistry.org

The specific applications of this compound are not extensively documented in the readily available literature, suggesting it is a highly specialized reagent. However, based on the reactivity of acyl chlorides and the properties of the cyclopropyl group, it can be inferred that this compound would be a useful precursor for synthesizing a variety of molecules containing the dicyclopropylmethyl motif, including esters, amides, and ketones, which may have applications in materials science, agrochemicals, or as intermediates in the synthesis of complex natural products.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dicyclopropylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-8(10)7(5-1-2-5)6-3-4-6/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOQJAQBOWTQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dicyclopropylacetyl Chloride and Precursors

Preparation of 2,2-Dicyclopropylacetic Acid

The most logical and established route for synthesizing 2,2-dicyclopropylacetic acid involves the malonic ester synthesis, a classic method for preparing α-substituted and α,α-disubstituted acetic acids. This method allows for the sequential introduction of the two cyclopropyl (B3062369) groups onto a central carbon atom.

The formation of the key intermediate, a dicyclopropyl-substituted malonic ester, is achieved through a stepwise alkylation of a malonic acid ester, such as diethyl malonate.

The process begins with the deprotonation of diethyl malonate using a suitable base, typically sodium ethoxide (NaOEt) in ethanol. The ethoxide anion removes an acidic α-hydrogen (the hydrogen on the carbon between the two carbonyl groups), creating a resonance-stabilized enolate ion. masterorganicchemistry.comlibretexts.org This enolate acts as a nucleophile and attacks an alkyl halide, in this case, a cyclopropyl halide like cyclopropyl bromide, in a standard SN2 reaction. This first alkylation step yields diethyl 2-cyclopropylmalonate.

To introduce the second cyclopropyl group, the alkylation process is repeated. The mono-substituted malonic ester is again treated with a base to remove the remaining acidic α-hydrogen, forming a new enolate. This enolate is then subjected to a second SN2 reaction with another molecule of cyclopropyl bromide. masterorganicchemistry.comwikipedia.org This second alkylation yields the target precursor, diethyl 2,2-dicyclopropylmalonate. A potential challenge in this step is the possibility of competing reactions or lower yields due to steric hindrance from the already present cyclopropyl group.

Table 1: Key Steps in the Malonic Ester Synthesis of Diethyl 2,2-Dicyclopropylmalonate

| Step | Reactants | Base | Key Intermediate | Product |

| Deprotonation 1 | Diethyl malonate | Sodium Ethoxide | Diethyl malonate enolate | - |

| Alkylation 1 | Diethyl malonate enolate, Cyclopropyl bromide | - | - | Diethyl 2-cyclopropylmalonate |

| Deprotonation 2 | Diethyl 2-cyclopropylmalonate | Sodium Ethoxide | Diethyl 2-cyclopropylmalonate enolate | - |

| Alkylation 2 | Diethyl 2-cyclopropylmalonate enolate, Cyclopropyl bromide | - | - | Diethyl 2,2-dicyclopropylmalonate |

Once diethyl 2,2-dicyclopropylmalonate is synthesized, it is converted into 2,2-dicyclopropylacetic acid through a process of hydrolysis followed by decarboxylation. masterorganicchemistry.com This is typically achieved by heating the diester under reflux with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). brandeis.edu

The reaction proceeds via two key transformations:

Saponification (Ester Hydrolysis): The acidic conditions catalyze the hydrolysis of both ethyl ester groups into carboxylic acid groups, producing an intermediate 2,2-dicyclopropylmalonic acid.

Decarboxylation: β-keto acids and substituted malonic acids are thermally unstable. Upon heating, the 2,2-dicyclopropylmalonic acid readily loses one of its carboxyl groups as carbon dioxide (CO₂), yielding the final product, 2,2-dicyclopropylacetic acid. masterorganicchemistry.comlibretexts.org

Conversion of 2,2-Dicyclopropylacetic Acid to 2,2-Dicyclopropylacetyl Chloride

The final step in the sequence is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis, achieved using a variety of chlorinating agents.

Several reagents can effectively chlorinate a carboxylic acid. The choice of reagent often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

Thionyl Chloride (SOCl₂): This is one of the most common and cost-effective reagents for this conversion. libretexts.org It reacts with the carboxylic acid to form the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. libretexts.org This facilitates purification, as the volatile byproducts can be easily removed, often leaving a relatively pure product after distillation. libretexts.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent, often considered milder and more selective than thionyl chloride. The reaction typically requires a catalytic amount of N,N-dimethylformamide (DMF). Its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous, simplifying the workup. Due to its higher cost, it is often preferred for smaller-scale or more sensitive syntheses.

Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent that reacts with carboxylic acids to form acyl chlorides. However, it produces solid phosphorus oxychloride (POCl₃) as a byproduct, which must be separated from the product, typically by distillation. libretexts.org

Table 2: Comparison of Common Chlorinating Agents

| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Neat or in solvent, often refluxed | SO₂, HCl (gases) | Inexpensive, volatile byproducts | Can be harsh, may require heating |

| Oxalyl Chloride | (COCl)₂ | With catalytic DMF, often in DCM at RT | CO, CO₂, HCl (gases) | Mild, selective, volatile byproducts | More expensive than SOCl₂ |

| Phosphorus Pentachloride | PCl₅ | Often neat or in an inert solvent | POCl₃ (liquid), HCl (gas) | Highly reactive | Liquid byproduct requires separation |

Optimizing the conversion of 2,2-dicyclopropylacetic acid to its acyl chloride involves careful control of several parameters to maximize yield and purity.

Anhydrous Conditions: All reagents and glassware must be scrupulously dry. Acyl chlorides are highly reactive towards water and will readily hydrolyze back to the carboxylic acid upon contact with moisture.

Stoichiometry: An excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid. However, a large excess may complicate purification.

Temperature: When using thionyl chloride, the reaction is often heated to reflux to drive it to completion. With the milder oxalyl chloride/DMF system, the reaction can typically be performed at room temperature.

Workup: The most common method for isolating the this compound is distillation under reduced pressure. This removes any non-volatile impurities and excess reagent (if thionyl chloride is used). Traps are necessary to handle the corrosive HCl gas produced.

Alternative Synthetic Approaches to Cyclopropyl-Substituted Acyl Chlorides

Beyond the traditional methods, novel approaches for the synthesis of acyl chlorides have been developed that may be applicable to cyclopropyl-substituted systems, particularly those with acid-sensitive functionalities. One such method involves the use of 3,3-dichlorocyclopropenes as activating agents.

In this approach, the carboxylic acid reacts with a 3,3-dichlorocyclopropene in the presence of a tertiary amine base. This reaction proceeds through a cyclopropenium carboxylate intermediate. The subsequent nucleophilic attack by a chloride ion leads to the formation of the acyl chloride and a cyclopropenone byproduct. This method is notably mild and rapid, often occurring within minutes at room temperature, and avoids the generation of strong acids like HCl, making it suitable for substrates with acid-labile protecting groups. wikipedia.org

Reactivity and Transformation Pathways of 2,2 Dicyclopropylacetyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary transformation pathway for 2,2-dicyclopropylacetyl chloride involves nucleophilic acyl substitution, where the chloride is replaced by various nucleophiles such as amines, alcohols, carboxylates, and water.

The reaction of this compound with ammonia (B1221849) or amines is a direct and efficient method for the synthesis of 2,2-dicyclopropylacetamides.

This compound reacts with ammonia to furnish the primary amide, 2,2-dicyclopropylacetamide. In a documented synthesis, this compound is first prepared in situ from 2,2-dicyclopropylacetic acid and thionyl chloride. google.com The resulting unpurified acyl chloride is then treated with a cooled solution of ammonium (B1175870) hydroxide (B78521) to yield the desired amide. google.com

The general reaction with primary amines follows a similar pathway, yielding N-substituted amides. These reactions are typically vigorous and proceed readily. For the reaction to go to completion, two equivalents of the amine are generally required. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing the protonation of the unreacted amine.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 2,2-Dicyclopropylacetic acid | Ammonia | 1. Thionyl chloride, reflux | 2,2-Dicyclopropylacetamide | google.com |

| 2. Ammonium hydroxide, 0 °C |

The reaction with secondary amines (R₂NH) proceeds via the same nucleophilic acyl substitution mechanism to produce N,N-disubstituted amides. As with primary amines, an excess of the amine or the presence of a non-nucleophilic base is necessary to scavenge the HCl produced during the reaction. This prevents the formation of an ammonium salt from the reacting amine, which would render it non-nucleophilic.

This compound readily undergoes esterification when treated with alcohols or phenols to form the corresponding esters. These reactions are typically fast and irreversible, often occurring at room temperature, which makes this a preferred method for ester synthesis compared to the Fischer esterification of the parent carboxylic acid. masterorganicchemistry.com The reaction with alcohols is generally vigorous, producing the ester and hydrogen chloride gas.

While direct reaction of this compound with phenols is expected, phenols are generally less reactive than alcohols. However, their reactivity can be enhanced by converting the phenol (B47542) to its more nucleophilic phenoxide salt by using a base like sodium hydroxide. A related synthesis of a 2,2-dicyclopropylacetic acid ester has been documented via the reaction of 2,2-dicyclopropylacetic acid with 1-hexanol (B41254) in the presence of hydrochloric acid, demonstrating the formation of this ester class. google.com

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 2,2-Dicyclopropylacetic acid | 1-Hexanol | 4N HCl in 1,4-dioxane, 90 °C, 16 h | Hexyl 2,2-dicyclopropylacetate | google.com |

Symmetrical or mixed carboxylic anhydrides can be synthesized from this compound. The reaction with a carboxylate salt (R'COO⁻) proceeds via nucleophilic attack of the carboxylate on the carbonyl carbon of the acyl chloride, leading to the formation of a mixed anhydride (B1165640) and chloride ion. Alternatively, direct reaction with a carboxylic acid (R'COOH), often in the presence of a base like pyridine, can also yield the anhydride. The base deprotonates the carboxylic acid, forming the more potent carboxylate nucleophile. This method is a standard procedure for preparing anhydrides. khanacademy.org

Like other acyl chlorides, this compound is sensitive to moisture and readily undergoes hydrolysis to revert to the parent carboxylic acid, 2,2-dicyclopropylacetic acid. This reaction occurs upon contact with water and is typically vigorous, producing hydrogen chloride as a byproduct. st-andrews.ac.uk The process begins with the nucleophilic attack of water on the carbonyl carbon, followed by the expulsion of the chloride ion. The ease of this reaction necessitates that reactions involving this compound be conducted under anhydrous conditions to prevent the formation of the carboxylic acid impurity. The formation of this compound from its parent acid using thionyl chloride is a reversible process in principle, with hydrolysis representing the reverse reaction. google.com

Amidation Reactions: Synthesis of 2,2-Dicyclopropylacetamides

Reduction Reactions

The reduction of this compound can be controlled to yield either the corresponding aldehyde or the primary alcohol, depending on the choice of reducing agent and reaction conditions.

Formation of Aldehydes from this compound

The conversion of an acyl chloride to an aldehyde requires a reducing agent that is reactive enough to reduce the acyl chloride but not the resulting aldehyde. chemistrysteps.com Over-reduction to the alcohol is a common side reaction. To achieve this selective transformation for this compound, a sterically hindered and less reactive hydride source is necessary. Lithium tri(t-butoxy)aluminum hydride, LiAl(OᵗBu)₃H, is a suitable reagent for this purpose. chemistrysteps.com It is a derivative of lithium aluminum hydride where three of the hydrogens have been replaced by bulky t-butoxy groups, moderating its reactivity. chemistrysteps.com The reaction is typically carried out at low temperatures, such as -78 °C, to enhance selectivity and obtain good yields of the aldehyde, 2,2-dicyclopropylacetaldehyde. chemistrysteps.com

Table 1: Selective Reduction of this compound to Aldehyde

| Reactant | Reagent | Product |

| This compound | Lithium tri(t-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) | 2,2-Dicyclopropylacetaldehyde |

Conversion to Alcohols via Hydride Donors (e.g., LiAlH₄, NaBH₄, DIBAL)

The full reduction of this compound to the corresponding primary alcohol, 2,2-dicyclopropyl-1-ethanol, can be accomplished using more powerful hydride donors like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). chemistrysteps.comyoutube.com

Lithium aluminum hydride is a very strong reducing agent capable of reducing a wide range of carbonyl compounds, including acyl chlorides. youtube.comglasp.co Sodium borohydride, while milder than LiAlH₄, is also effective for the reduction of acyl chlorides. youtube.comglasp.co The mechanism for this transformation involves a two-step process. First, the hydride attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride ion, forming the intermediate aldehyde, 2,2-dicyclopropylacetaldehyde. youtube.com Since the aldehyde is also susceptible to reduction, a second equivalent of the hydride reagent quickly adds to the aldehyde carbonyl, leading to the formation of an alkoxide intermediate. chemistrysteps.com A final workup with water or a mild acid protonates the alkoxide to yield the primary alcohol. glasp.co To ensure the reaction goes to completion, an excess of the hydride reagent is often used. chemistrysteps.comchemistrysteps.com

Diisobutylaluminum hydride (DIBAL-H) is another reducing agent that can be used. While often employed to selectively reduce esters to aldehydes at low temperatures, it will reduce acyl chlorides to alcohols. youtube.comglasp.co

Table 2: Reduction of this compound to Alcohol

| Reactant | Reagent | Intermediate | Final Product |

| This compound | Lithium aluminum hydride (LiAlH₄) | 2,2-Dicyclopropylacetaldehyde | 2,2-Dicyclopropyl-1-ethanol |

| This compound | Sodium borohydride (NaBH₄) | 2,2-Dicyclopropylacetaldehyde | 2,2-Dicyclopropyl-1-ethanol |

| This compound | Diisobutylaluminum hydride (DIBAL-H) | 2,2-Dicyclopropylacetaldehyde | 2,2-Dicyclopropyl-1-ethanol |

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents provides an effective route for the formation of new carbon-carbon bonds, leading to ketones or tertiary alcohols depending on the reagent's reactivity.

Ketone Formation with Gilman Reagents (Organocuprates)

The synthesis of ketones from acyl chlorides can be achieved with high selectivity using lithium diorganocuprates, also known as Gilman reagents (R₂CuLi). chemistrysteps.commasterorganicchemistry.com These reagents are less nucleophilic than Grignard or organolithium reagents because the carbon-copper bond is less polarized than the carbon-magnesium or carbon-lithium bond. chemistrysteps.com

When this compound is treated with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), a nucleophilic acyl substitution occurs. The Gilman reagent delivers one of its alkyl groups to the carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating the chloride ion and forming a ketone. A key advantage of Gilman reagents is that they react very slowly, if at all, with the resulting ketone product. chemistrysteps.com This allows for the isolation of the ketone in high yield, preventing the secondary addition that occurs with more reactive organometallics. chemistrysteps.comyoutube.com This reaction is a powerful tool for constructing more complex molecules from simpler precursors. wikipedia.org

Table 3: Ketone Synthesis using Gilman Reagents

| Reactant | Reagent | Product |

| This compound | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,1-Dicyclopropylacetone |

| This compound | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 2,2-Dicyclopropyl-1-phenylethanone |

Alcohol Formation with Grignard Reagents

In contrast to the selective reaction of Gilman reagents, Grignard reagents (RMgX) are highly reactive organometallic compounds that react with acyl chlorides to produce tertiary alcohols. stackexchange.comvaia.com The reaction cannot be stopped at the ketone stage due to the high reactivity of the Grignard reagent. stackexchange.com

The reaction of this compound with a Grignard reagent, for instance, methylmagnesium bromide (CH₃MgBr), proceeds via a two-fold addition. The first equivalent of the Grignard reagent adds to the carbonyl group, leading to the formation of an intermediate ketone (1,1-dicyclopropylacetone in this case) after the elimination of the chloride. youtube.comyoutube.com This ketone is also highly reactive towards the Grignard reagent present in the reaction mixture. masterorganicchemistry.com A second nucleophilic addition to the ketone's carbonyl group occurs, generating a magnesium alkoxide intermediate. youtube.commasterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. youtube.com Therefore, at least two equivalents of the Grignard reagent are required for this transformation. stackexchange.com

Table 4: Tertiary Alcohol Synthesis using Grignard Reagents

| Reactant | Reagent (Excess) | Intermediate Ketone | Final Product |

| This compound | Methylmagnesium bromide (CH₃MgBr) | 1,1-Dicyclopropylacetone | 2,2-Dicyclopropyl-3-methyl-3-butanol |

| This compound | Phenylmagnesium bromide (C₆H₅MgBr) | 2,2-Dicyclopropyl-1-phenylethanone | 2,2-Dicyclopropyl-1,1-diphenyl-1-ethanol |

Reactions with Methyllithium (B1224462) and Influence of Steric Hindrance

Organolithium reagents, such as methyllithium (CH₃Li), are among the most reactive organometallic compounds. msu.edu Their reactions with acyl chlorides generally mirror those of Grignard reagents, leading to the formation of tertiary alcohols through a double addition mechanism. msu.edu The first step is the formation of a ketone, which then rapidly reacts with a second equivalent of the organolithium reagent.

A significant factor in the reactions of this compound is the steric hindrance imposed by the two bulky cyclopropyl (B3062369) groups positioned at the alpha-carbon. This steric bulk can influence the rate of reaction. While methyllithium is a small nucleophile, the sterically congested environment around the carbonyl carbon in both the starting acyl chloride and the intermediate ketone can slow down the nucleophilic attack compared to a less hindered substrate. However, due to the extremely high reactivity of organolithium reagents, the double addition is still expected to proceed to completion to form the tertiary alcohol. In cases with extremely hindered ketones and bulky organometallic reagents, side reactions such as enolization or reduction (if the nucleophile has β-hydrogens) can sometimes compete with addition. msu.edu With a small, non-enolizing reagent like methyllithium, the primary pathway remains the formation of 2,2-dicyclopropyl-3-methyl-3-butanol.

Electrophilic Acylation Reactions (e.g., Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. sigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). sigmaaldrich.commasterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the coordination of the Lewis acid to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond. sigmaaldrich.commasterorganicchemistry.comkhanacademy.orgyoutube.com This acylium ion is resonance-stabilized and serves as the active electrophile that is attacked by the electron-rich aromatic ring. sigmaaldrich.comyoutube.com

In the context of this compound, its use in Friedel-Crafts acylation would lead to the formation of dicyclopropyl ketones. The general mechanism involves the generation of the 2,2-dicyclopropylacylium ion, which then reacts with an aromatic substrate. The final step of the reaction is the deprotonation of the aromatic ring to restore its aromaticity. masterorganicchemistry.comyoutube.com

Table 1: Key Aspects of Friedel-Crafts Acylation

| Feature | Description |

| Reactants | Arene, Acyl Chloride (e.g., this compound) or Anhydride |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃, FeCl₃) |

| Key Intermediate | Acylium Ion |

| Reaction Type | Electrophilic Aromatic Substitution |

| Product | Aryl Ketone |

However, there are limitations to Friedel-Crafts acylation. The reaction is generally not effective with highly deactivated or electron-poor aromatic compounds. sigmaaldrich.com Additionally, the acylium ion can potentially undergo rearrangement, although this is less common than with carbocations in Friedel-Crafts alkylation. sigmaaldrich.com

Rearrangement Reactions Involving the Dicyclopropyl System

The dicyclopropylmethyl moiety in derivatives of this compound is prone to various rearrangement reactions, largely driven by the inherent ring strain of the cyclopropyl groups.

Strain-Release Driven Rearrangements in Cyclopropyl Carbonyls

The high ring strain of cyclopropane (B1198618) rings makes them susceptible to ring-opening reactions, which can be a powerful tool in organic synthesis. rsc.orgudel.edu This strain-release principle is a key driver for rearrangements in cyclopropyl carbonyl compounds. rsc.orgchemrxiv.orgpku.edu.cn The presence of a carbonyl group activates the adjacent cyclopropane ring, making it more susceptible to nucleophilic or electrophilic attack, which can initiate a rearrangement cascade. researchgate.netepfl.ch

In the case of ketones derived from this compound, the presence of the two cyclopropyl groups introduces significant strain. Reactions that lead to the opening of one or both of these rings are often thermodynamically favored. For instance, under acidic or thermal conditions, cyclopropyl ketones can undergo rearrangements to form various cyclic and acyclic products. The specific outcome of these rearrangements is often dependent on the reaction conditions and the substitution pattern of the cyclopropyl rings. acs.orgwiley-vch.deberhamporegirlscollege.ac.inmvpsvktcollege.ac.inlibretexts.orgmsu.edu

Cloke–Wilson and Homo-Nazarov Type Reactions

The Cloke-Wilson rearrangement is a thermal or acid-catalyzed isomerization of cyclopropyl ketones to dihydrofurans. rsc.orgnih.gov This reaction involves the ring expansion of the cyclopropyl group and is a valuable method for the synthesis of five-membered heterocyclic compounds. rsc.org The reaction can be initiated by heat or by the action of electrophiles or nucleophiles. nih.gov The mechanism generally involves the opening of the cyclopropyl ring to form a zwitterionic or carbocationic intermediate, which then cyclizes to form the dihydrofuran ring. acs.orgnih.gov

The homo-Nazarov cyclization is a related process involving the cyclization of vinyl- or aryl-cyclopropyl ketones to form six-membered rings. epfl.chresearchgate.netchimia.ch This reaction is considered a homologous version of the well-known Nazarov cyclization. epfl.ch The reaction is typically promoted by Lewis acids and proceeds through a cationic intermediate. epfl.chresearchgate.netrsc.org The presence of a donor group on the cyclopropane ring can facilitate this transformation. epfl.chresearchgate.netchimia.ch For ketones derived from this compound, a homo-Nazarov type reaction could potentially be triggered, leading to the formation of complex polycyclic systems.

Metal-Catalyzed Transformations

Metal-catalyzed reactions offer a versatile platform for the transformation of acyl chlorides, including this compound.

Cross-Coupling Reactions Utilizing Acyl Chlorides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wiley.comlumenlearning.comethz.ch While traditionally used with aryl and vinyl halides, these methods have been extended to include acyl chlorides as electrophilic partners. nih.govmdpi.comacs.org The Suzuki-Miyaura coupling, for example, can be used to synthesize ketones from acyl chlorides and organoboron reagents. nih.govmdpi.comacs.orgnsf.govresearchgate.net This reaction typically proceeds via a catalytic cycle involving oxidative addition of the acyl chloride to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the ketone product and regenerate the palladium(0) catalyst. lumenlearning.comnih.govyoutube.com Anhydrous conditions are often preferred for the coupling of acyl chlorides to avoid hydrolysis. nih.govmdpi.com

The Heck reaction, another palladium-catalyzed process, couples unsaturated halides with alkenes. diva-portal.orgorganic-chemistry.orgwikipedia.org While typically applied to aryl and vinyl halides, variations involving acyl chlorides have been developed. acs.orgacs.org These reactions provide a route to α,β-unsaturated ketones. The general mechanism involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. lumenlearning.com

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions with Acyl Chlorides

| Reaction | Coupling Partners | Catalyst System (Typical) | Product |

| Suzuki-Miyaura Coupling | Acyl Chloride, Organoboronic Acid/Ester | Pd(0) catalyst, Base | Ketone |

| Heck Reaction | Acyl Chloride, Alkene | Pd(0) catalyst, Base | α,β-Unsaturated Ketone |

These cross-coupling reactions offer a high degree of functional group tolerance and are valuable for the construction of complex molecules. nih.govacs.orgnsf.gov The use of this compound in such reactions would provide access to a variety of dicyclopropyl-substituted ketones. It is also worth noting that decarbonylative cross-coupling reactions of aroyl chlorides, catalyzed by palladium, can lead to the formation of biaryls and other products, though this involves the loss of the carbonyl group. nih.gov

Cooperative Catalysis in Reactions of Cyclopropyl-Substituted Systems

Cooperative catalysis involves the activation of both the electrophile and the nucleophile by two different catalysts or by a bifunctional catalyst. ethz.ch This approach can lead to enhanced reaction rates and selectivities compared to traditional catalytic methods. ethz.ch In the context of cyclopropyl-substituted systems, cooperative catalysis can be employed to facilitate transformations that might otherwise be challenging.

For instance, in reactions involving the opening of the cyclopropane ring, one catalyst could activate the cyclopropyl ketone, while a second catalyst activates the nucleophile. Gold-catalyzed reactions of enynes can proceed through cyclopropyl gold carbene-like intermediates, which can then react with various nucleophiles. acs.org While not directly involving this compound, these examples highlight the potential for metal catalysts to engage with cyclopropyl systems in complex transformations. Furthermore, photocatalytic methods, sometimes in conjunction with another catalyst, have been used for cycloaddition reactions of aryl cyclopropyl ketones. nih.gov The development of cooperative catalytic systems for reactions of this compound and its derivatives could open up new avenues for the synthesis of complex molecules containing the dicyclopropylmethyl motif.

Mechanistic Investigations of 2,2 Dicyclopropylacetyl Chloride Reactivity

Elucidation of Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. In the case of 2,2-dicyclopropylacetyl chloride, the reaction mechanism is primarily governed by the addition-elimination pathway, with the stability of the leaving group playing a crucial role.

Addition-Elimination Pathways

The generally accepted mechanism for nucleophilic acyl substitution reactions involving acyl chlorides is the addition-elimination pathway. vaia.comsavemyexams.comchemguide.co.uklibretexts.orgrsc.org This two-step process is initiated by the nucleophilic attack on the electrophilic carbonyl carbon atom. vaia.comchemguide.co.uk This leads to the formation of a tetrahedral intermediate where the original sp² hybridized carbonyl carbon becomes sp³ hybridized. libretexts.orgyoutube.com The reaction of this compound with a nucleophile follows this established pathway.

Influence of Leaving Group Stability

The facility of the nucleophilic acyl substitution reaction is significantly influenced by the nature of the leaving group. pressbooks.pub A good leaving group is a weak base, as this indicates its ability to stabilize the negative charge it acquires upon departure. pressbooks.pubyoutube.com In this compound, the chloride ion is an excellent leaving group. studyorgo.com Its conjugate acid, hydrochloric acid (HCl), is a strong acid, signifying that the chloride ion is a very weak base and therefore stable in solution. youtube.com

The stability of the chloride ion facilitates the second step of the addition-elimination mechanism, the elimination stage. chemguide.co.uk Once the tetrahedral intermediate is formed, the propensity of the chloride to depart drives the reaction forward to the final product. vaia.com This is a key reason why acyl chlorides, including this compound, are highly reactive towards nucleophiles. libretexts.orgsavemyexams.com The relative reactivity of acyl halides in nucleophilic substitution reactions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which corresponds to the leaving group ability, with iodide being the best leaving group and fluoride (B91410) the worst. libretexts.org

Influence of Dicyclopropyl Substituents on Reaction Kinetics and Selectivity

The presence of two cyclopropyl (B3062369) groups directly attached to the α-carbon of the acetyl chloride backbone exerts a profound influence on the molecule's reactivity. These effects are a combination of steric hindrance and electronic modulation, which collectively impact reaction rates, regioselectivity, and the stability of transition states.

Quantitative Analysis of Steric Effects on Reaction Rates and Regioselectivity

The steric bulk of the two cyclopropyl groups at the α-position of this compound significantly hinders the approach of nucleophiles to the carbonyl carbon. nih.gov This steric hindrance can lead to a decrease in reaction rates compared to less substituted acyl chlorides. nih.gov The quantitative analysis of these steric effects often involves comparing the reaction rates of a series of substrates with varying degrees of steric bulk.

Table 1: Factors Influencing Nucleophilic Acyl Substitution

| Factor | Influence on Reaction Rate | Relevance to this compound |

| Nucleophile Strength | Stronger nucleophiles lead to faster reactions. pressbooks.pub | A wide range of nucleophiles can react, but rates will vary. |

| Leaving Group Ability | Better leaving groups (weaker bases) accelerate the reaction. youtube.comlibretexts.org | The chloride ion is an excellent leaving group, enhancing reactivity. studyorgo.com |

| Steric Hindrance | Increased steric bulk at the electrophilic center decreases the reaction rate. nih.gov | The two cyclopropyl groups create significant steric hindrance. |

| Solvent | Polar aprotic solvents can enhance nucleophilicity and favor SN2-type reactions. libretexts.org | The choice of solvent can be critical for optimizing reaction conditions. |

Electronic Modulation of Carbonyl Reactivity by Cyclopropyl Groups

Cyclopropyl groups are known to possess unique electronic properties, behaving in some respects like unsaturated systems. otago.ac.nz They can donate electron density to an adjacent carbocation or, in the case of carbonyl compounds, influence the electrophilicity of the carbonyl carbon. The cyclopropane (B1198618) ring has molecular orbitals that can overlap with the π-system of the carbonyl group, a phenomenon often described in terms of Walsh orbitals. otago.ac.nz

Analysis of Transition State Stabilization in Ring-Opening Processes

While nucleophilic acyl substitution is the primary reaction pathway for this compound, the possibility of reactions involving the cyclopropyl rings themselves, such as ring-opening, should be considered, especially under certain conditions or with specific reagents. The stability of the transition state is a critical factor in determining the feasibility of such processes. epfl.ch

The presence of the carbonyl group activates the adjacent cyclopropane rings, making them more susceptible to ring-opening reactions. epfl.ch The transition state for a ring-opening process would involve the development of partial charges. The ability of the carbonyl group and the other cyclopropyl ring to stabilize these developing charges is crucial. Computational studies, often employing density functional theory (DFT), are powerful tools for analyzing the structures and energies of such transition states. researchgate.netrsc.org For instance, in related systems, the introduction of a methyl group in the α-position to a ketone on a cyclopropane ring was found to increase the efficiency and rate of cyclization, which was explained by a stronger release of steric strain upon ring opening and enhanced stability of the formed enol intermediate. epfl.ch

Stereochemical Outcomes in Transformations Involving this compound

Information regarding the stereochemical control and outcomes in reactions where this compound is a reactant is not present in the available literature. Research in this area would typically explore how the unique steric and electronic properties of the dicyclopropyl group influence the formation of stereoisomers in addition and substitution reactions. Such studies would be crucial for synthetic applications where specific three-dimensional arrangements of atoms are required.

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational studies provide deep insights into reaction mechanisms, transition states, and the factors governing reactivity. However, no computational analyses specific to this compound have been published.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to model chemical reactions. For this compound, DFT calculations could elucidate the energy profiles of its reactions, identify the structures of intermediates and transition states, and help predict the most likely reaction pathways. This would involve calculating the energies of reactants, products, and all intervening species along the reaction coordinate. At present, no such DFT studies for this compound have been reported.

Theoretical Study on Electronic Effects and Reactivity Predictions

The dicyclopropylmethyl moiety is known to have interesting electronic properties, including the ability to stabilize adjacent carbocations through orbital overlap. A theoretical study would investigate how these electronic effects, imparted by the two cyclopropyl rings, influence the reactivity of the acetyl chloride group. Such a study would typically involve analyzing the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various calculated electronic descriptors to predict its behavior in different chemical environments. No theoretical studies focusing on the electronic effects and reactivity predictions for this compound are currently available.

Derivatization Strategies for 2,2 Dicyclopropylacetyl Chloride and Its Derivatives

Derivatization for Enhanced Analytical Detection

Due to their high reactivity, analyzing residual acyl chlorides like 2,2-Dicyclopropylacetyl chloride in a mixture can be challenging. researchgate.net Chemical derivatization is a powerful strategy to overcome these challenges by converting the analyte into a more stable and easily detectable form. google.comresearchgate.net

This compound itself lacks strong chromophores or fluorophores, making it difficult to detect at low concentrations using UV-Vis or fluorescence spectroscopy. nih.gov To address this, the acyl chloride can be "tagged" by reacting it with a molecule that possesses these spectroscopic properties. libretexts.org This process involves the highly reactive acyl chloride group reacting with a nucleophilic site on the tagging agent, such as an amine or alcohol, to form a stable amide or ester bond. wikipedia.org

Fluorescence Tagging: A common strategy involves reacting the acyl chloride with a fluorescent amine or hydrazine. For instance, derivatization with reagents like dansyl chloride is used to enhance the MS response of amino compounds, a principle applicable to acyl chlorides by reacting them with fluorescent amines. nih.gov Fluorescent sensors have been developed that show a significant fluorescence enhancement upon reaction with acyl chlorides. nih.gov For example, a BODIPY-based sensor exhibits a large fluorescence enhancement in the presence of various acyl chlorides, indicating that a similar reaction could be applied to this compound for detection purposes. nih.gov The reaction transforms the nucleophilic amine on the sensor into an amide, which alters the electronic properties of the fluorophore and "turns on" or enhances fluorescence. nih.gov

UV-Vis Tagging: For UV-Vis detection, the goal is to attach a chromophore—a light-absorbing group. A general method for determining aliphatic acyl chlorides involves derivatization with 2-nitrophenylhydrazine. researchgate.net This reagent reacts with the acyl chloride to produce a derivative with strong UV absorption at a wavelength around 395 nm, effectively moving the detection wavelength into the visible range where interference from other sample components is often minimized. researchgate.net The reaction is typically fast, occurring at room temperature within 30 minutes. researchgate.net Other reagents, such as nitro-substituted anilines, have also been explored. researchgate.net

The table below summarizes common tagging strategies applicable to acyl chlorides.

| Tag Type | Reagent Class | Example Reagent | Resulting Derivative | Detection Method |

| Fluorescence | Fluorescent Amines | BODIPY-DCH | Fluorescent Amide | Fluorescence Spectroscopy |

| UV-Vis | Nitrophenylhydrazines | 2-Nitrophenylhydrazine | Substituted Hydrazide | UV-Vis Spectroscopy |

| UV-Vis | Anilines | Nitro-substituted anilines | Substituted Anilide | UV-Vis Spectroscopy |

Chromatographic techniques are central to separating and quantifying compounds in a mixture. Derivatization of this compound can significantly improve its behavior in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) systems. nih.gov

For HPLC Analysis: Derivatization for HPLC often focuses on introducing a UV-active or fluorescent tag, as described previously, to allow for sensitive detection. libretexts.orgnih.gov A widely used method for acyl chlorides is their conversion into stable esters or amides. researchgate.net For example, reaction with anhydrous methanol (B129727) converts the acyl chloride into its corresponding methyl ester. researchgate.net This derivative is less reactive and can be readily analyzed by reverse-phase HPLC with UV detection. researchgate.net Similarly, reaction with an amine containing a chromophore, like 2-nitrophenylhydrazine, yields a derivative suitable for HPLC-UV analysis. researchgate.net Benzoyl chloride is another common derivatizing agent used for HPLC analysis of compounds with amine and phenol (B47542) groups, highlighting a strategy that could be reversed—using an amine- or phenol-containing reagent to derivatize an acyl chloride. nih.gov

For GC Analysis: GC analysis requires analytes to be volatile and thermally stable. nih.gov Acyl chlorides can be analyzed by GC, but their high reactivity can be problematic. A common strategy is to convert the acyl chloride to a less polar, more volatile derivative. libretexts.org While direct analysis is possible, a more robust method involves converting the acyl chloride to a more stable derivative. nih.gov For instance, after hydrolysis to the corresponding carboxylic acid, the acid can be converted into a more volatile silyl (B83357) ester via silylation, or into a methyl ester via alkylation. libretexts.org Acylation with a fluorinated anhydride (B1165640) can also produce a derivative that is highly sensitive to electron capture (EC) detection. libretexts.org

For LC-MS/MS Analysis: For LC-MS/MS, derivatization aims to improve chromatographic separation and, crucially, enhance ionization efficiency for mass spectrometric detection. Converting this compound into its methyl ester not only improves its stability for LC but also provides a unique mass for selective ion monitoring (SIM) in the mass spectrometer, offering high specificity and sensitivity. researchgate.net Derivatization with reagents like dansyl chloride or benzoyl chloride can significantly improve the MS response. nih.gov These reagents add a readily ionizable group to the molecule, leading to lower detection limits. nih.govnih.gov

The following table outlines derivatization approaches for enhancing chromatographic analysis.

| Technique | Derivatization Goal | Reagent/Method | Derivative Formed |

| HPLC | Increase stability & UV detection | Anhydrous Methanol | Methyl Ester |

| GC | Increase volatility & stability | Hydrolysis then Silylation | Silyl Ester |

| LC-MS/MS | Improve ionization & specificity | Methanol or Dansyl Chloride | Methyl Ester or Dansyl Amide |

Derivatization for the Synthesis of Advanced Intermediates

Beyond analytical purposes, the derivatization of this compound is a fundamental step in organic synthesis, allowing for its incorporation into more complex molecules. wikipedia.org The acyl chloride is a highly reactive acylating agent, ready to be transformed into a variety of other functional groups. organicchemistrytutor.comebsco.com

A "reporter group" in this context is a functional group introduced into the molecule that does not participate in the initial reaction but serves as a handle for a subsequent, distinct chemical transformation. By converting the acyl chloride group of this compound into another functional group, a reporter is installed, paving the way for further molecular construction.

For example, reacting this compound with a bifunctional molecule like an amino alcohol (e.g., ethanolamine) can form an amide while leaving a free hydroxyl group. This hydroxyl group acts as a reporter, available for subsequent reactions such as oxidation, esterification, or conversion to a leaving group for substitution reactions. Similarly, reaction with an amine containing an alkyne or azide (B81097) moiety would introduce a handle for "click chemistry," a powerful method for linking molecular fragments.

In a multi-step synthesis, it is often necessary to "protect" a reactive functional group to prevent it from reacting while transformations are carried out on other parts of the molecule. The highly electrophilic nature of the acyl chloride means it must almost always be converted into a more stable, "protected" derivative, such as an ester or an amide, before proceeding with further synthesis. organicchemistrytutor.comlibretexts.org

For instance, if a synthetic route requires a reaction that is incompatible with an acyl chloride (e.g., use of a strong base or a nucleophilic reagent intended for another site), this compound would first be converted into a less reactive derivative. A common strategy is to form a methyl or ethyl ester by reacting the acyl chloride with methanol or ethanol, respectively. wikipedia.org These esters are significantly more stable than the acyl chloride and can tolerate a wider range of reaction conditions. libretexts.org After the other synthetic steps are complete, the ester can be hydrolyzed back to the carboxylic acid if needed. This conversion to a stable ester effectively serves as a protection strategy, allowing the dicyclopropylacetyl moiety to be carried through a synthetic sequence.

The table below details common derivatives used as protected forms or as intermediates for further elaboration.

| Derivative Type | Reagent | Conditions | Use Case |

| Ester | Alcohol (e.g., Methanol, Ethanol) | Typically in the presence of a non-nucleophilic base | Protection of the acyl group; can be hydrolyzed later |

| Amide | Primary or Secondary Amine | Often requires two equivalents of amine or a scavenger base | Highly stable protecting group; can introduce new functionality |

| Anhydride | Carboxylate Salt | Nucleophilic acyl substitution | Can be used for acylation reactions under milder conditions |

Advanced Synthetic Applications of 2,2 Dicyclopropylacetyl Chloride As a Building Block

Construction of Complex Carbon Frameworks Incorporating Cyclopropyl (B3062369) Moieties

The dicyclopropylmethyl group, installed via 2,2-dicyclopropylacetyl chloride, is not merely a passive substituent but an active participant in subsequent skeletal rearrangements and constructions. The inherent ring strain of the cyclopropyl groups can be harnessed as a driving force for sophisticated chemical transformations, enabling the formation of larger and more complex carbocyclic and heterocyclic systems.

A key synthetic utility of intermediates derived from this compound is their participation in reactions that expand or build new rings. After acylation to form a ketone, the adjacent cyclopropyl groups can undergo controlled ring-opening and rearrangement cascades.

One of the most significant transformations is the acid-promoted direct ring expansion of cyclopropyl ketones into more complex cyclopentanone (B42830) structures. Research has demonstrated that aryl dicyclopropyl ketones, which can be synthesized via Friedel-Crafts acylation using this compound, undergo stereoconvergent ring expansion when treated with Brønsted or Lewis acids like trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O). beilstein-journals.org This process allows for the modular construction of polysubstituted cyclopentanones, which are valuable structural units in many bioactive molecules. beilstein-journals.org

Another powerful method is the Cloke-Wilson rearrangement, which transforms cyclopropyl ketones into 2,3-dihydrofurans. organic-chemistry.org This rearrangement proceeds through the cleavage of the cyclopropane (B1198618) ring and subsequent recyclization, representing an efficient route to five-membered oxygen-containing heterocycles. organic-chemistry.org The reaction can be catalyzed by various means, including organocatalysts, to afford dihydrofurans with high regioselectivity. beilstein-journals.org These dihydrofuran products can then serve as intermediates in the synthesis of more elaborate fused-ring systems, such as furo[3,2-c]pyridin-4(5H)-ones, through intramolecular annulation reactions. organic-chemistry.org

Furthermore, nickel-catalyzed reactions can activate the C-C bond of the cyclopropyl group for difunctionalization, opening the ring to form valuable γ-substituted silyl (B83357) enol ethers. nsf.gov The metallacyclic intermediates formed in this process are known to be useful in subsequent ring-expansion reactions with various unsaturated partners, providing a pathway to even larger ring systems. nsf.gov In a different approach, alkylidenecyclopropyl ketones, which can be derived from the initial ketone products, undergo ring-opening cyclization with amines to efficiently produce 2,3,4-trisubstituted pyrroles, demonstrating a powerful ring transformation strategy for building nitrogen-containing heterocycles. rsc.org

Table 1: Ring Expansion and Annulation Reactions of Dicyclopropyl Ketone Derivatives

| Starting Material Type | Reagent/Catalyst | Product Type | Reaction Name/Type |

| Aryl Dicyclopropyl Ketone | TfOH or BF₃·Et₂O | Polysubstituted Cyclopentanone | Acid-Promoted Ring Expansion |

| Dicyclopropyl Ketone | Organocatalyst (e.g., DABCO) | 2,3-Dihydrofuran | Cloke-Wilson Rearrangement |

| Cyclopropyl Ketone | Nickel Complex / Organozinc | γ-Substituted Silyl Enol Ether | C-C Activation / Ring Opening |

| Alkylidenecyclopropyl Ketone | Amine / MgSO₄ | 2,3,4-Trisubstituted Pyrrole (B145914) | Ring-Opening Cyclization |

The concepts of regioselectivity and stereoselectivity are central to the efficient synthesis of complex molecules. A regioselective reaction favors bond formation at one specific position over other possible positions, while a stereoselective reaction favors the formation of a single stereoisomer. beilstein-journals.orgorganic-chemistry.org

More advanced applications reveal stereoselectivity in subsequent transformations. For instance, the acid-catalyzed ring expansion of cyclopropyl ketones to cyclopentanones has been described as a stereoconvergent process. beilstein-journals.org This means that even if the starting ketone possesses multiple stereoisomers, the reaction can converge to form a single, well-defined stereoisomer of the cyclopentanone product. This is highly advantageous as it simplifies purification and maximizes the yield of the desired molecule. beilstein-journals.org Similarly, the cycloaddition reactions of cyclopropenes, which share the strained three-membered ring motif, with 1,3-dipoles have been shown to proceed with high diastereofacial selectivity, leading to specific diastereomers of the resulting polycyclic products. beilstein-journals.org

Utility in the Synthesis of Scaffolds for Chemical Biology Research

In chemical biology and medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. The frameworks derived from this compound are particularly valuable in this context. The cyclopropyl group is a recognized structural motif in numerous FDA-approved drugs, prized for its ability to impart metabolic stability and conformational rigidity.

The use of this compound allows for the incorporation of the dicyclopropylacetyl unit into potential drug candidates via reactions like Friedel-Crafts acylation, which is a key method for modifying biomolecules and their analogues. The resulting ketone can then be subjected to the ring expansion and annulation reactions described previously (Section 6.1.1) to generate a diverse array of scaffolds. For example, the synthesis of cyclopentanone, dihydrofuran, and pyrrole cores provides access to privileged structures—scaffolds that are known to bind to multiple biological targets and are thus excellent starting points for drug discovery programs. beilstein-journals.orgorganic-chemistry.orgrsc.org The creation of such functionality-rich frameworks, like cyclohepta[b]indoles from related cycloaddition strategies, is a testament to the power of using strained-ring precursors to build complex scaffolds for investigating protein-protein interactions and other biological processes.

Development of Novel Methodologies Using this compound as a Reagent

Beyond its role as a simple building block, this compound is instrumental in the application of powerful synthetic methodologies for creating complex molecular architectures.

The primary and most fundamental role of this compound is as a reagent for electrophilic acylation, most notably in the Friedel-Crafts reaction. researchgate.net In the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), the acyl chloride generates a highly reactive acylium ion. This acylium ion is a potent electrophile that readily reacts with electron-rich aromatic and heteroaromatic rings to form a new carbon-carbon bond, yielding an aryl dicyclopropyl ketone.

This reaction is a robust and widely used method for attaching acyl groups to aromatic systems and has been applied in the total synthesis of numerous natural products and complex bioactive molecules. The use of this compound in this context provides a direct route to ketones bearing the unique dicyclopropylmethyl substituent, which are key intermediates for the ring expansion and annulation strategies discussed earlier. beilstein-journals.orgorganic-chemistry.org The reaction conditions can be tailored to control regioselectivity, making it a predictable and powerful tool in multistep synthesis.

Table 2: Key Features of Electrophilic Acylation with this compound

| Feature | Description |

| Reaction Type | Friedel-Crafts Acylation |

| Reagent | This compound |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃, FeCl₃) |

| Electrophile | Dicyclopropylacetylium ion |

| Nucleophile | Electron-rich aromatic or heterocyclic compound |

| Product | Aryl dicyclopropyl ketone |

| Key Advantage | Forms a stable C-C bond; regioselectivity is controllable |

Acyl chlorides containing an α-hydrogen, such as this compound, are ideal precursors for the synthesis of ketenes. Treatment of the acyl chloride with a non-nucleophilic base, typically a tertiary amine like triethylamine, results in dehydrochlorination to generate the corresponding ketene—in this case, dicyclopropylketene.

Ketenes are highly reactive intermediates characterized by a carbon-carbon double bond cumulative with a carbon-oxygen double bond. Their reactivity is dominated by cycloaddition reactions. While specific literature on the isolation and reaction of dicyclopropylketene is sparse, its reactivity can be predicted from the well-established behavior of other ketenes. The most common transformation is the [2+2] cycloaddition. For example, dicyclopropylketene would be expected to react with alkenes to produce cyclobutanones featuring the dicyclopropyl moiety. Similarly, its reaction with imines would lead to the formation of β-lactams (azetidin-2-ones), which are the core structural components of penicillin and other important antibiotics. These cycloaddition reactions provide a powerful method for constructing four-membered rings in a single, often stereospecific, step.

Future Research Directions and Unexplored Reactivity

Investigation of Novel Reaction Pathways and Catalytic Systems for 2,2-Dicyclopropylacetyl Chloride

The development of new synthetic methodologies hinges on the exploration of novel reaction pathways and the identification of efficient catalytic systems. For this compound, future research could focus on expanding its reaction scope beyond standard acyl chloride transformations.

A primary area of investigation involves the development of catalytic systems for cross-coupling reactions. While acyl chlorides are known participants in reactions like the Suzuki, Heck, and Sonogashira couplings, the sterically hindered nature of the dicyclopropyl moiety may necessitate the use of specialized catalysts. Research should target the screening of various palladium, nickel, and copper catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to overcome the steric hindrance around the carbonyl group. The goal would be to achieve efficient coupling with a wide range of organometallic reagents.

Furthermore, catalytic decarbonylative reactions represent another intriguing avenue. Transition metal-catalyzed decarbonylation could provide a novel route to complex dicyclopropyl-substituted alkanes, which are challenging to synthesize by other means. Rhodium and palladium complexes, known to facilitate such transformations, would be primary candidates for investigation.

Additionally, the exploration of catalytic carbonylative double cyclization reactions could lead to the synthesis of complex polycyclic architectures. mdpi.com These processes, often catalyzed by palladium, involve the sequential activation of the substrate and carbon monoxide to form two new rings. mdpi.com Applying this methodology to derivatives of this compound could yield novel heterocyclic compounds with potential biological activity.

Organocatalysis also presents a promising approach for activating this compound in novel ways. Chiral Lewis bases or iminium catalysts could be employed to promote enantioselective reactions. nih.gov For instance, an organocatalytic system could facilitate the enantioselective addition of nucleophiles to the carbonyl group, potentially after conversion to a more reactive intermediate.

A systematic approach to this investigation would involve screening a diverse library of catalysts and reaction conditions, as outlined in the table below.

Table 1: Proposed Catalytic Systems for Investigation

| Reaction Type | Catalyst Class | Ligand Type | Potential Substrates |

|---|---|---|---|

| Cross-Coupling | Palladium(0) / Palladium(II) | Buchwald phosphines, NHCs | Organoborons, organozincs, terminal alkynes |

| Decarbonylation | Rhodium(I) | Wilkinson's catalyst, diphosphines | This compound |

| Carbonylative Cyclization | Palladium(0) | Diphosphines (e.g., dppf) | Functionalized olefinic or acetylenic derivatives |

The outcomes of these investigations could significantly broaden the synthetic utility of this compound, transforming it from a simple acylating agent into a versatile building block for complex molecule synthesis.

Exploration of Specific Reactivity Related to the Dicyclopropyl-Substituted Carbonyl

The reactivity of a carbonyl group is significantly influenced by its adjacent substituents. allstudiesjournal.com In this compound, the two cyclopropyl (B3062369) rings at the α-position are expected to impart unique electronic and steric properties, leading to reactivity that diverges from that of typical acyl chlorides.

The cyclopropyl group can stabilize an adjacent carbocation through orbital overlap, a property that could be exploited in reactions proceeding through cationic intermediates. For instance, Lewis acid-promoted reactions of this compound with nucleophiles might proceed via a stabilized acylium ion. This enhanced stability could modulate the reactivity and selectivity of acylation reactions.

Furthermore, the strained C-C bonds of the cyclopropyl rings themselves could participate in reactions under certain conditions. Ring-opening reactions of cyclopropylcarbinyl systems are well-documented, particularly in radical chemistry. acs.org It would be valuable to investigate whether the dicyclopropylmethylcarbonyl moiety can undergo similar transformations. For example, radical-initiated reactions could lead to ring-opened products, providing access to linear or larger cyclic structures that would be difficult to access otherwise.

The interaction between the carbonyl group and the dicyclopropyl moiety could also influence the susceptibility of the carbonyl carbon to nucleophilic attack. libretexts.org While sterically hindered, the electronic donation from the cyclopropyl groups might slightly reduce the electrophilicity of the carbonyl carbon compared to other acyl chlorides. allstudiesjournal.com A detailed kinetic study comparing the reaction rates of this compound with a series of nucleophiles against those of less hindered acyl chlorides (e.g., pivaloyl chloride, isobutyryl chloride) would provide quantitative insight into these electronic and steric effects.

Table 2: Proposed Studies on the Reactivity of the Dicyclopropyl-Substituted Carbonyl

| Study | Methodology | Objective | Expected Outcome |

|---|---|---|---|

| Lewis Acid-Promoted Acylations | Reaction with various nucleophiles in the presence of Lewis acids (e.g., AlCl₃, TiCl₄) | To investigate the formation and reactivity of the dicyclopropyl-stabilized acylium ion. | Enhanced reaction rates or altered selectivity profiles compared to uncatalyzed reactions. |

| Radical-Mediated Reactions | Treatment with radical initiators (e.g., AIBN) and trapping agents. | To explore the possibility of cyclopropyl ring-opening reactions. | Formation of novel, ring-opened products. |

These studies would provide a fundamental understanding of the unique reactivity of the dicyclopropyl-substituted carbonyl group, enabling the rational design of new synthetic transformations.

Application in Asymmetric Synthesis and Chiral Induction with Dicyclopropyl Moieties

Chiral cyclopropane-containing molecules are important pharmacophores found in numerous pharmaceuticals and bioactive natural products. rochester.eduacs.org The development of synthetic methods that can introduce the dicyclopropylmethyl moiety enantioselectively is therefore a highly valuable goal. This compound, while achiral itself, can be a key precursor for the synthesis of chiral molecules.

A primary focus of future research should be the development of catalytic asymmetric methods to introduce chirality. This could be achieved by reacting this compound with prochiral nucleophiles in the presence of a chiral catalyst. For example, the desymmetrization of meso-diols via acylation with this compound, catalyzed by a chiral base, could provide access to enantioenriched monoesters.

Another promising avenue is the application of this compound in chiral auxiliary-mediated synthesis. By attaching the 2,2-dicyclopropylacetyl group to a chiral auxiliary, subsequent diastereoselective reactions can be performed on a different part of the molecule. The dicyclopropyl group, with its defined steric footprint, could exert significant facial bias, leading to high levels of stereocontrol. After the desired transformation, the auxiliary can be cleaved, yielding an enantioenriched product.

Furthermore, derivatives of this compound could themselves be substrates for asymmetric transformations. For instance, reduction of a ketone derived from this acyl chloride using a chiral reducing agent (e.g., a CBS catalyst) would yield a chiral alcohol. The stereochemical outcome of such reactions would be influenced by the steric and electronic nature of the dicyclopropyl groups, potentially leading to high levels of enantioselectivity. The development of chemoenzymatic strategies, which combine enzymatic transformations with chemical synthesis, could also be a powerful tool for generating optically active scaffolds from dicyclopropyl ketones. rochester.edu

Table 3: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Chiral Source | Target Molecule Class |

|---|---|---|---|

| Catalytic Asymmetric Acylation | Desymmetrization of a meso-diol using this compound. | Chiral organocatalyst (e.g., chiral amine or phosphine). | Chiral monoesters. |

| Chiral Auxiliary Control | Attachment of the dicyclopropylacetyl group to a chiral auxiliary to direct a subsequent diastereoselective reaction. | Evans auxiliary, Oppolzer's sultam. | Enantioenriched aldehydes, alcohols, or amines. |

Success in these areas would provide valuable new tools for the synthesis of complex, enantioenriched molecules containing the unique dicyclopropylmethyl motif.

Advanced Spectroscopic Characterization of Novel Derivatives

As new derivatives of this compound are synthesized, their unambiguous structural characterization will be paramount. Advanced spectroscopic techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy, will be essential tools.

For novel, complex molecules derived from this compound, comprehensive NMR analysis will be required. This includes ¹H NMR to determine proton environments and coupling constants, which can provide information about stereochemistry. ¹³C NMR and DEPT experiments will be used to identify all unique carbon atoms. researchgate.net For more complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be indispensable for establishing connectivity between atoms. srce.hr

In the case of chiral derivatives, the determination of enantiomeric excess (ee) will be crucial. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using chiral solvating agents or chiral derivatizing agents.

FT-IR spectroscopy will provide valuable information about the functional groups present in the new derivatives. srce.hrmdpi.com The characteristic carbonyl (C=O) stretching frequency will be a key diagnostic peak. Its position can provide clues about the electronic environment of the carbonyl group (e.g., whether it is part of a ketone, ester, or amide). For example, the C=O stretch in an ester typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) than in a ketone (around 1715 cm⁻¹). youtube.com

A hypothetical example of expected spectroscopic data for a novel derivative is presented below.

Table 4: Hypothetical Spectroscopic Data for a Novel Derivative: Ethyl 2,2-dicyclopropylacetate

| Technique | Expected Data | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.1 (q, 2H), δ 1.2 (t, 3H), δ 1.0-0.8 (m, 1H), δ 0.6-0.2 (m, 10H) | Quartet and triplet for the ethyl group; complex multiplets for the dicyclopropyl protons. |

| ¹³C NMR (CDCl₃) | δ 175 (C=O), δ 60 (OCH₂), δ 45 (quaternary C), δ 14 (CH₃), δ 5-2 (cyclopropyl CH and CH₂) | Signals corresponding to the ester, quaternary carbon, and cyclopropyl carbons. |

| FT-IR (thin film) | ~1735 cm⁻¹ (strong) | Characteristic C=O stretch for an ester. |

Systematic spectroscopic characterization will be essential for confirming the outcomes of the synthetic investigations outlined in the preceding sections and for building a library of well-characterized dicyclopropyl-containing compounds.

Synergistic Computational and Experimental Approaches for Reaction Discovery

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery of new reactions and understanding reaction mechanisms. nih.govscielo.br This synergistic approach can be particularly valuable for a sterically complex and electronically nuanced molecule like this compound.

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to predict the feasibility of proposed reaction pathways. mtu.edu For instance, the transition state energies for different catalytic cycles in cross-coupling or decarbonylation reactions can be calculated to identify the most promising catalysts and conditions before extensive experimental screening is undertaken. This can save significant time and resources. rsc.org

Molecular modeling can also provide insights into the origins of stereoselectivity in asymmetric reactions. By modeling the transition states of reactions involving chiral catalysts or auxiliaries, researchers can understand the specific non-covalent interactions that favor the formation of one enantiomer over the other. This understanding can then be used to design more selective catalysts or auxiliaries.

Furthermore, computational methods can be used to predict the spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) of proposed products. mtu.edu This can aid in the characterization of new compounds by comparing the experimentally obtained spectra with the computationally predicted ones.

The experimental results, in turn, provide crucial feedback for refining the computational models. nih.gov Discrepancies between predicted and observed reactivity or selectivity can highlight deficiencies in the theoretical model, leading to its improvement. This iterative cycle of prediction, experimentation, and refinement can lead to a much deeper understanding of the chemical system and a more rapid path to discovery. scielo.brnih.gov

Table 5: Framework for Integrated Computational and Experimental Workflow

| Step | Computational Task | Experimental Task | Synergy |

|---|---|---|---|